2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate
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Overview
Description
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, where the rings are fused through more than one face. Pyrene forms during the incomplete combustion of organic compounds and was first isolated from coal tar .
Synthetic Routes and Reaction Conditions:
Bromination: Pyrene can be brominated using a bromine solution in carbon tetrachloride, resulting in bromopyrene.
Benzannulation Reaction: Pyrene derivatives can be synthesized through a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid.
Industrial Production Methods:
- Pyrene is typically produced during the incomplete combustion of organic materials, such as fossil fuels, wood, and other organic substances .
Types of Reactions:
Reduction: Reduction with sodium affords the radical anion.
Substitution: Pyrene undergoes halogenation, Diels-Alder additions, and nitration with varying degrees of selectivity.
Common Reagents and Conditions:
Oxidation: Chromate is commonly used for oxidation reactions.
Reduction: Sodium is used for reduction reactions.
Substitution: Bromine in carbon tetrachloride is used for bromination.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anion.
Substitution: Bromopyrene.
Scientific Research Applications
Pyrene and its derivatives find use in various fields due to their fluorescent properties:
Analytical Chemistry: Employed as a probe to study different systems.
Materials Science: Used in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs).
Environmental Monitoring: Used as a marker for pollution.
Biological Studies: Investigated for its effects on microbial degradation of polycyclic aromatic hydrocarbons.
Mechanism of Action
Pyrene exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Peropyrene: Larger polycyclic aromatic hydrocarbon with extended conjugation.
Teropyrene: Another extended polycyclic aromatic hydrocarbon with unique structural properties.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Pyrene:
Properties
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(2)17(21)22-16-9-8-12(3)10-15(16)20-18-13-6-4-5-7-14(13)19-20/h4-10H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRTMYIIZODPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(=C)C)N2N=C3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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